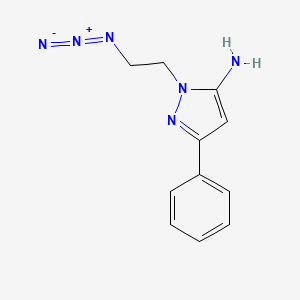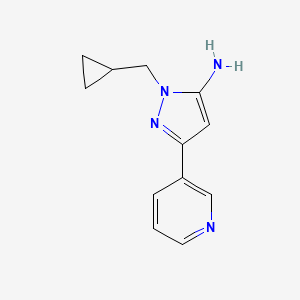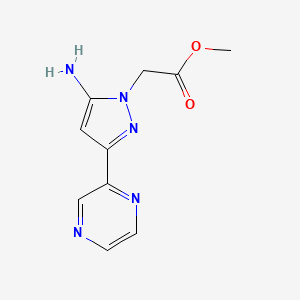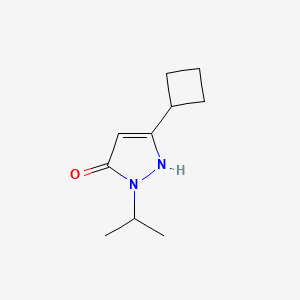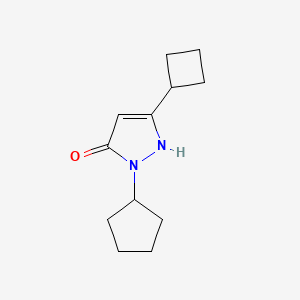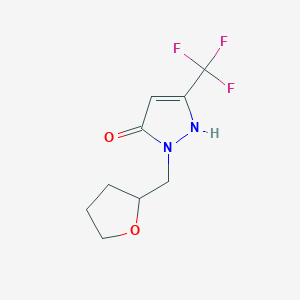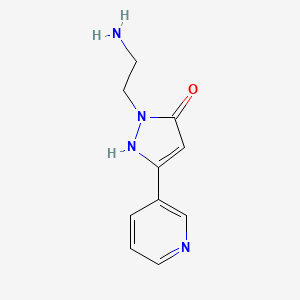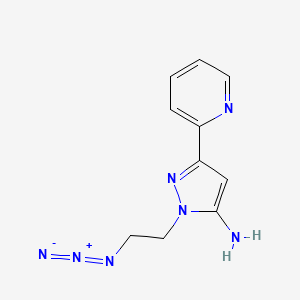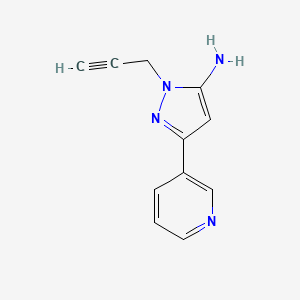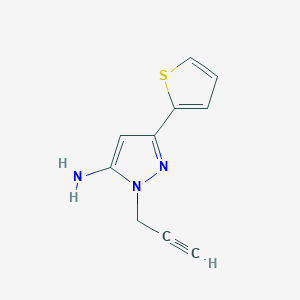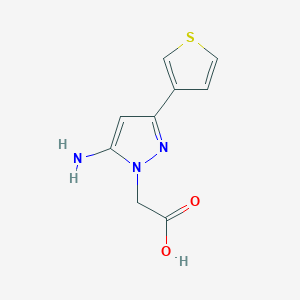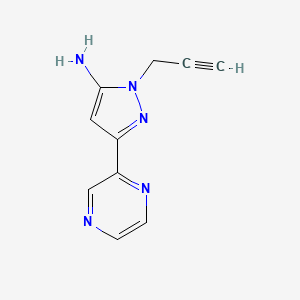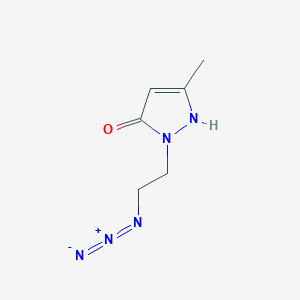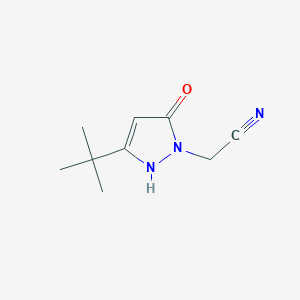
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
2-(3-(tert-Butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a pyrazolyl ring substituted with a tert-butyl group and a hydroxyl group, as well as an acetonitrile moiety
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with tert-butyl groups have been shown to undergo hydroxylation reactions . This process involves the use of a highly electrophilic catalyst that activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C H bonds . This could potentially be a part of the interaction of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile with its targets.
Biochemical Pathways
It’s worth noting that acetonitrile, a component of the compound, can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that this compound could potentially participate in a variety of organic reactions, affecting various biochemical pathways.
Result of Action
Compounds with similar structures, such as phenolic antioxidants like tert-butylhydroquinone (tbhq), have been shown to suppress processes that lead to neuroinflammation and oxidative stress . This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a strong hydrogen bond donor solvent can enhance the catalytic activity of certain compounds . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase and epoxide hydrolase, enhancing their activities . These interactions suggest that this compound may play a role in detoxification processes and protection against oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce adipogenesis in human mesenchymal stem cells . This indicates that this compound can impact cell differentiation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes like glutathione S-transferase and epoxide hydrolase suggests a role in modulating oxidative stress responses . Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the compound’s stability in microreactors has been optimized to achieve high yields in synthetic processes . This indicates that the temporal effects of this compound are crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing detoxification processes. At higher doses, it can cause toxic or adverse effects. For example, high doses of similar compounds have been shown to cause carcinogenic effects in experimental animals . Therefore, careful dosage optimization is essential for its safe application.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, its interaction with glutathione S-transferase and epoxide hydrolase suggests a role in detoxification and oxidative stress response pathways . These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. For example, similar compounds have been shown to be transported by specific proteins, influencing their distribution within the body . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For instance, its interaction with enzymes involved in detoxification processes suggests localization in the endoplasmic reticulum and other organelles involved in metabolic processes . This localization is essential for understanding the compound’s biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazolyl Ring: The pyrazolyl ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones under acidic conditions.
Substitution with tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with the pyrazolyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of Acetonitrile Moiety: The acetonitrile group is added through nucleophilic substitution reactions, where the pyrazolyl ring is treated with acetonitrile chloride or acetonitrile bromide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid or ketone.
Reduction: The pyrazolyl ring can be reduced to form a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazolyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or chromium(VI) oxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acetonitrile chloride or bromide, Lewis acid catalysts like aluminum chloride.
Major Products Formed:
Oxidation Products: Pyrazolyl carboxylic acids or ketones.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Nucleophilic substitution products with various nucleophiles.
Comparaison Avec Des Composés Similaires
2-(3-(tert-butyl)-4-hydroxy-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a different position of the hydroxyl group.
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)ethanamine: Similar core structure but with an ethanamine group instead of acetonitrile.
Uniqueness: 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the acetonitrile group provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Propriétés
IUPAC Name |
2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)7-6-8(13)12(11-7)5-4-10/h6,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELDUSVFHWWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


